(E)-N-(1-methoxypropan-2-yl)-4-morpholino-5-nitro-6-styrylpyrimidin-2-amine
Description
The compound “(E)-N-(1-methoxypropan-2-yl)-4-morpholino-5-nitro-6-styrylpyrimidin-2-amine” is a trisubstituted pyrimidine derivative featuring a nitro group at position 5, a morpholino ring at position 4, and a styryl substituent at position 4. Its structure includes a chiral N-(1-methoxypropan-2-yl)amine group at position 2, contributing to its stereochemical complexity.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-morpholin-4-yl-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-15(14-28-2)21-20-22-17(9-8-16-6-4-3-5-7-16)18(25(26)27)19(23-20)24-10-12-29-13-11-24/h3-9,15H,10-14H2,1-2H3,(H,21,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNABRWFLMLRSR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-methoxypropan-2-yl)-4-morpholino-5-nitro-6-styrylpyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine. The resulting product is characterized by X-ray diffraction, revealing an orthorhombic crystal structure with specific lattice parameters (e.g., , , ) . The molecular formula is , indicating the presence of functional groups that may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, morpholine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrimidine compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cell proliferation and survival pathways. It is hypothesized that the nitro group in the structure plays a crucial role in its biological activity by facilitating electron transfer processes that lead to cellular stress and apoptosis .
Case Studies
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of approximately 12 µM, suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Apoptosis Induction
In another investigation, the compound was shown to induce apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased levels of Annexin V binding in treated cells, confirming apoptotic cell death.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation.
Case Study:
In a study evaluating the anticancer properties of various pyrimidine derivatives, it was found that compounds similar to (E)-N-(1-methoxypropan-2-yl)-4-morpholino-5-nitro-6-styrylpyrimidin-2-amine exhibited significant cytotoxic effects against several cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations that inhibit cell growth significantly compared to control groups .
Antiviral Properties
Recent studies have indicated that certain pyrimidine derivatives can exhibit antiviral activity. The structural characteristics of this compound may enhance its ability to interact with viral enzymes or receptors.
Data Table: Antiviral Efficacy of Pyrimidine Derivatives
Neuropharmacology
The morpholine moiety in the compound suggests potential applications in neuropharmacology. Morpholine derivatives have been studied for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders.
Case Study:
Research has shown that morpholine-containing compounds can modulate serotonin and dopamine receptors, which are critical targets for treating depression and anxiety disorders. The specific effects of this compound on these receptors are currently under investigation .
Enzyme Inhibition
The compound's structure allows it to potentially act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
Data Table: Enzyme Inhibition Studies
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural differentiators include:
- Styryl Substituent at Position 6: This distinguishes it from analogs like N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine (), where bulky aryl groups replace the conjugated styryl moiety .
- Morpholino Ring at Position 4: Shared with compounds like N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine (), the morpholino group contributes to solubility and hydrogen-bonding capacity .
Table 1: Structural Features of Selected Pyrimidine Derivatives
Molecular Interactions and Crystallography
- Hydrogen Bonding: Unlike 5-[(4-fluoroanilino)methyl] derivatives (), where intramolecular N–H⋯N bonds stabilize the structure, the target compound’s morpholino and nitro groups may participate in intermolecular H-bonding or π-π stacking .
- Conformational Flexibility : The styryl group’s E-configuration could enforce planarity, contrasting with the twisted aryl rings in N-(2-fluorophenyl) analogs (dihedral angles: 15–77°) .
Q & A
Q. Table 1: Key Crystallographic Parameters for Related Pyrimidines
| Compound | Dihedral Angle (°) | Hydrogen Bonds | Reference |
|---|---|---|---|
| N-(2-Fluorophenyl) derivative | 12.8 (pyrimidine-phenyl) | N–H⋯N, C–H⋯O | |
| N-(4-Ethoxyphenyl) derivative | 15.4 (molecule A) | N–H⋯N, π-π stacking |
Q. Table 2: Synthetic Optimization for Morpholino Substitution
| Condition | Yield (%) | Purity (HPLC) | Key Observation |
|---|---|---|---|
| Morpholine, EtOH, 80°C | 78 | >98% | Complete Cl substitution |
| Morpholine, DMF, 100°C | 65 | 92% | Side product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
